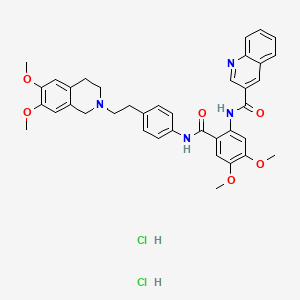

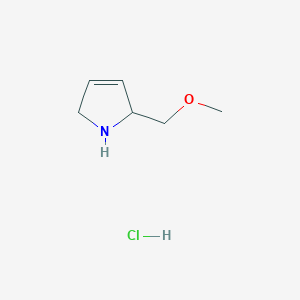

![molecular formula C15H11ClN2OS2 B2773154 N-(benzo[d]thiazol-5-yl)-2-((4-chlorophenyl)thio)acetamide CAS No. 941877-67-4](/img/structure/B2773154.png)

N-(benzo[d]thiazol-5-yl)-2-((4-chlorophenyl)thio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(benzo[d]thiazol-5-yl)-2-((4-chlorophenyl)thio)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as BTA-EG6 and has been synthesized using various methods.

Scientific Research Applications

Organic Electronics and Semiconductors

The thiazolo[5,4-d]thiazole moiety, fused with a (bi)heterocycle, possesses appealing features for applications in organic electronics. Its electron-deficient system, high oxidative stability, and rigid planar structure enable efficient intermolecular π–π overlap. Researchers have recognized its potential, especially in the field of organic photovoltaics. Aryl-functionalized derivatives of thiazolo[5,4-d]thiazole expand the conjugated backbone of semiconducting materials, making them promising building blocks for plastic electronics .

Polysubstituted Thiazoles Synthesis

Multi-component reactions allow the synthesis of polysubstituted thiazoles from simple chemicals. Under metal-free conditions, ketones, aldehydes, ammonium salts, and elemental sulfur self-assemble to provide entries to various thiazoles. This method offers a cost-effective and accessible route to diverse thiazole derivatives .

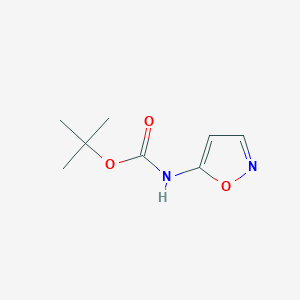

Enantioselective Construction of Tertiary Thioethers and Oxazolones

Using amino-acid-derived bifunctional phosphines, researchers have constructed substituted 5H-thiazol-4-one and 5H-oxazol-4-one derivatives. These compounds bear heteroatom (S or O)-containing tertiary chiral centers. The method provides facile access to enantioenriched tertiary thioethers and oxazolones .

Mechanism of Action

Target of Action

Compounds with a similar thiazolo[5,4-d]thiazole structure have been found to be promising building blocks in the synthesis of semiconductors for plastic electronics . They are electron deficient systems with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .

Mode of Action

It is known that thiazolo[5,4-d]thiazoles can participate in palladium-catalyzed, enantioselective allylic c-h alkylation . This process involves the cooperative catalysis of a palladium complex of chiral phosphoramidite ligand and an achiral Brønsted acid .

Biochemical Pathways

Thiazolo[5,4-d]thiazoles are known to be involved in the synthesis of semiconductors for plastic electronics . They can participate in various organic transformations, contributing to the development of new materials .

Result of Action

It is known that thiazolo[5,4-d]thiazoles can participate in various organic transformations, contributing to the development of new materials .

Action Environment

It is known that the efficiency of thiazolo[5,4-d]thiazoles in organic transformations can be influenced by various factors, including the presence of certain catalysts .

properties

IUPAC Name |

N-(1,3-benzothiazol-5-yl)-2-(4-chlorophenyl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2OS2/c16-10-1-4-12(5-2-10)20-8-15(19)18-11-3-6-14-13(7-11)17-9-21-14/h1-7,9H,8H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBJVXCPWNUDKBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1SCC(=O)NC2=CC3=C(C=C2)SC=N3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d]thiazol-5-yl)-2-((4-chlorophenyl)thio)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2773071.png)

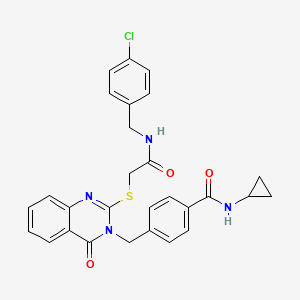

![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-chlorophenoxy)acetamide hydrochloride](/img/structure/B2773076.png)

![1-[(3-bromophenyl)methyl]-1H-pyrazol-5-amine hydrochloride](/img/structure/B2773080.png)

![2-{[(2,5-dimethylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2773083.png)

![5-(benzo[d][1,3]dioxol-5-yl)-N-(1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl)isoxazole-3-carboxamide](/img/structure/B2773084.png)

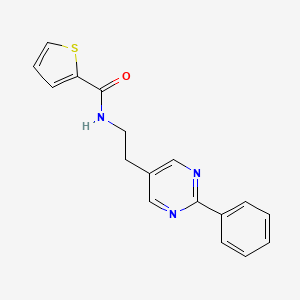

![2-methyl-5-(1-phenylethyl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2773085.png)

![(E)-4-[(2,3-dimethyl-6-quinoxalinyl)amino]-4-oxo-2-butenoic acid](/img/structure/B2773089.png)

![Methyl (1S,6R)-2-azabicyclo[4.1.0]heptane-1-carboxylate;hydrochloride](/img/structure/B2773091.png)

![N-(5-chloro-2-methoxyphenyl)-7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2773092.png)